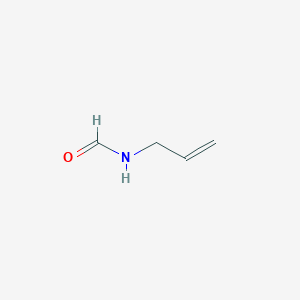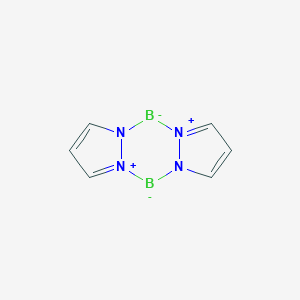
Pyrazabole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazabole is a heterocyclic compound that is composed of a pyrazole ring fused with a cyclopentadiene ring. It has gained interest in scientific research due to its potential applications in the field of organic synthesis, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
Pyrazabole has shown potential applications in the field of organic synthesis, pharmaceuticals, and materials science. It can be used as a building block for the synthesis of various organic compounds, including heterocycles and natural products. Pyrazabole derivatives have also been studied for their potential anticancer and antimicrobial activities. In materials science, pyrazabole can be used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials chemistry.
Wirkmechanismus
The mechanism of action of pyrazabole is not well understood. However, studies have shown that it can interact with biological targets such as enzymes and receptors. Pyrazabole derivatives have been shown to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. They have also been shown to bind to certain receptors, including the dopamine D2 receptor and the adenosine A2A receptor.
Biochemische Und Physiologische Effekte
Pyrazabole and its derivatives have shown various biochemical and physiological effects. In vitro studies have shown that pyrazabole derivatives can inhibit the growth of cancer cells and bacteria. They have also been shown to have anti-inflammatory and antioxidant activities. In vivo studies have shown that pyrazabole derivatives can reduce the size of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrazabole has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability. Pyrazabole derivatives can also be easily modified to produce compounds with different properties. However, pyrazabole has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited availability, which can make it expensive to work with.
Zukünftige Richtungen
There are several future directions for the study of pyrazabole. One area of interest is the development of pyrazabole derivatives with improved anticancer and antimicrobial activities. Another area of interest is the study of pyrazabole derivatives as ligands for metal complexes with potential applications in catalysis and materials chemistry. Additionally, the study of the mechanism of action of pyrazabole and its derivatives can provide insights into their biological activity and potential therapeutic applications.
Synthesemethoden
The synthesis of pyrazabole can be achieved through various methods, including the reaction of pyrazoles with cyclopentadiene derivatives. The most common method involves the reaction of 3,5-dimethylpyrazole with cyclopentadiene in the presence of a Lewis acid catalyst such as AlCl3. This reaction produces pyrazabole in good yields and high purity.
Eigenschaften
CAS-Nummer |
16998-91-7 |
|---|---|
Produktname |
Pyrazabole |
Molekularformel |
C6H6B2N4 |
Molekulargewicht |
155.77 g/mol |
InChI |
InChI=1S/C6H6B2N4/c1-3-9-7-11-5-2-6-12(11)8-10(9)4-1/h1-6H |
InChI-Schlüssel |
VEPOUCHBIJXQFI-UHFFFAOYSA-N |
SMILES |
[B-]1N2C=CC=[N+]2[B-]N3[N+]1=CC=C3 |
Kanonische SMILES |
[B-]1N2C=CC=[N+]2[B-]N3[N+]1=CC=C3 |
Andere CAS-Nummern |
16998-91-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



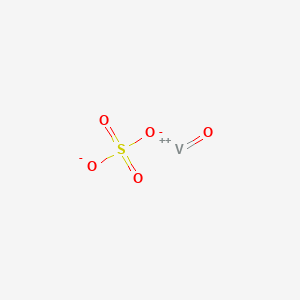
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)
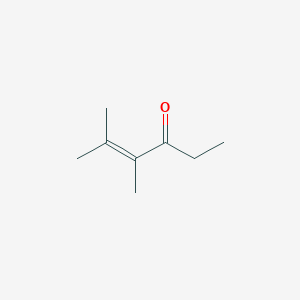
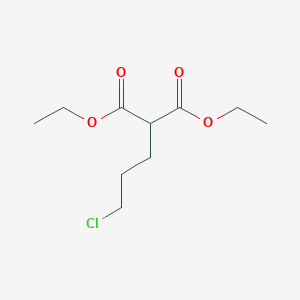
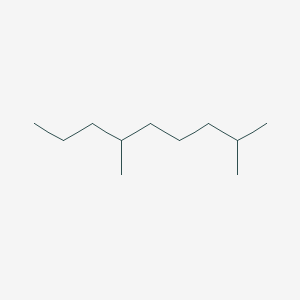
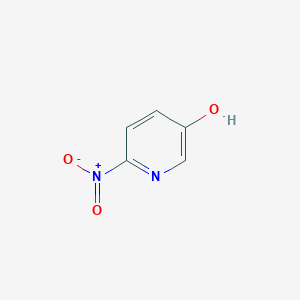
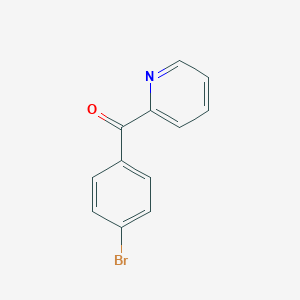
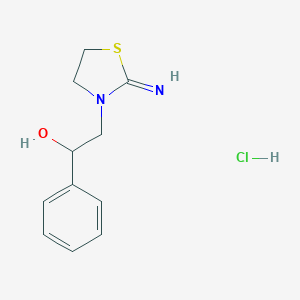
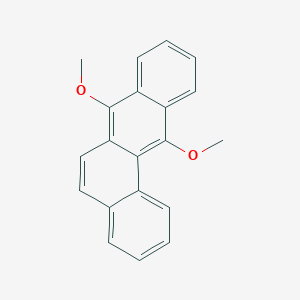
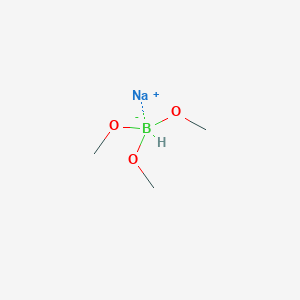
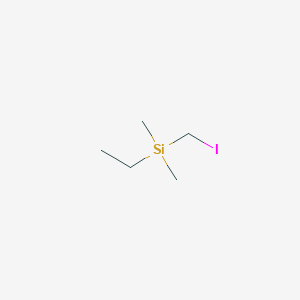
![N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-methionine](/img/structure/B96783.png)

